(4-(Cyclohexylamino)-3-nitrophenyl)methanol

Description

Properties

IUPAC Name |

[4-(cyclohexylamino)-3-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h6-8,11,14,16H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXDPBYWCFZXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673765 | |

| Record name | [4-(Cyclohexylamino)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509094-02-4 | |

| Record name | 4-(Cyclohexylamino)-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509094-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclohexylamino)-3-nitrophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-(Cyclohexylamino)-3-nitrophenyl)methanol, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

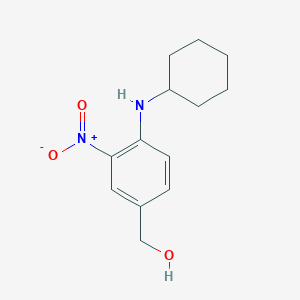

Chemical Structure

The compound features a cyclohexylamino group attached to a nitrophenylmethanol moiety. This unique structure may contribute to its diverse biological activities.

Research suggests that compounds similar to this compound may exert their effects through various mechanisms, including:

- Induction of Apoptosis : Compounds targeting apoptotic pathways have shown promise in cancer treatment by increasing caspase-3 levels and downregulating anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Activity : The presence of nitro groups in similar compounds has been associated with enhanced antibacterial properties, potentially through the disruption of microbial cell membranes .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For example, certain derivatives demonstrated significant growth inhibition across various cancer cell lines, including colorectal cancer cells (HCT-116), with growth inhibition percentages reaching up to 68% .

| Compound | Cell Line | Growth Inhibition (%) | Caspase-3 Fold Increase |

|---|---|---|---|

| 8g | HCT-116 | 68 | 6 |

| 12e | HCT-116 | 59.11 | 8 |

| 13d | HCT-116 | 43.44 | 3 |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For instance, a study reported that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis, suggesting the potential for developing new antituberculosis agents .

| Compound | MIC (µg/ml) | Inhibition (%) |

|---|---|---|

| 2a | >6.25 | 29 |

| 2b | >6.25 | 34 |

| 3n | - | 80 |

Case Studies

- Cancer Treatment : A study investigated the effects of a series of nitrophenyl derivatives on colorectal cancer cells. The results indicated that these compounds could effectively induce apoptosis by modulating the expression of key apoptotic proteins .

- Antituberculosis Activity : Another investigation focused on the antituberculosis activity of related compounds, revealing promising results that highlight their potential as therapeutic agents against resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- IUPAC Name : [4-(cyclohexylamino)-3-nitrophenyl]methanol

- Canonical SMILES : C1CCC(CC1)NC2=C(C=C(C=C2)CO)N+[O-]

The compound features a cyclohexylamino group attached to a nitrophenyl ring, which contributes to its unique chemical reactivity and potential biological activity.

Drug Development

(4-(Cyclohexylamino)-3-nitrophenyl)methanol has been investigated for its potential as a precursor in the synthesis of novel therapeutic agents. It plays a role in developing compounds targeting specific biological pathways, particularly in oncology.

- Case Study : Research has highlighted its use in synthesizing ferroptosis inhibitors, which are being explored for their ability to induce cancer cell death through lipid peroxidation mechanisms .

Anticancer Activity

The compound has shown promise in studies aimed at developing inhibitors for mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer therapies.

- Findings : In vitro assays demonstrated that derivatives of this compound exhibited selective inhibition against mutant EGFR variants, suggesting its utility in targeted cancer therapies .

Mechanistic Studies

Research on this compound has focused on understanding its biochemical interactions and mechanisms of action within cellular environments.

- Biological Activity : Investigations into its effects on cellular pathways have revealed potential antimicrobial and anti-inflammatory properties, expanding its application beyond oncology into broader therapeutic areas .

Building Block for Complex Molecules

In organic synthesis, this compound serves as an intermediate for creating more complex organic structures. Its unique functional groups allow it to participate in various chemical reactions.

- Synthetic Routes : The compound can be synthesized through established organic reaction pathways that include nucleophilic substitutions and coupling reactions, making it a versatile building block in chemical synthesis .

Industrial Applications

While specific industrial applications of this compound are less documented, it is likely used in the production of specialty chemicals and materials due to its reactive nature and structural properties.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of targeted cancer therapies |

| Biological Research | Studies on antimicrobial and anti-inflammatory properties |

| Synthetic Chemistry | Intermediate for complex organic molecule synthesis |

| Industrial Production | Potential use in specialty chemicals |

Comparison with Similar Compounds

Key Compounds:

(4-Fluoro-3-nitrophenyl)methanol (CAS 20274-69-5): Substituents: Fluoro at para, nitro at meta, methanol at benzylic position. Properties: The electron-withdrawing fluoro group increases electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic substitution compared to cyclohexylamino derivatives. Likely lower lipophilicity due to smaller substituent size . Applications: Used in pharmaceutical synthesis, particularly where halogenated intermediates are required .

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (CAS 957205-23-1): Substituents: Cyclohexyl at para, trifluoromethyl at meta, methanol at benzylic position. Properties: The trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to nitro groups. Higher molecular weight (258.28 g/mol) may reduce solubility in polar solvents . Applications: Potential use in agrochemicals or bioactive molecules requiring enhanced membrane permeability .

Properties: Sulfonamide group improves water solubility and hydrogen-bonding capacity, contrasting with the methanol group in the target compound. Higher polarity may reduce blood-brain barrier penetration . Applications: Intermediate in ferroptosis inhibitors, leveraging sulfonamide’s role in enzyme inhibition .

Physicochemical Properties

Preparation Methods

Reductive Amination and Reduction of 4-Nitrobenzaldehyde Derivatives

A common method starts from 4-nitrobenzaldehyde or its derivatives:

Step 1: Formation of the Cyclohexylamino Substituent

A mixture of 4-nitrobenzaldehyde and cyclohexylamine is refluxed in an appropriate solvent (e.g., benzene or ethanol) to form an imine intermediate. This step often uses a Dean-Stark apparatus to continuously remove water, driving the reaction to completion.

Step 2: Reduction of the Imine and Aldehyde to Alcohol

The imine intermediate is then subjected to reduction using sodium borohydride or catalytic hydrogenation to simultaneously reduce the imine and the aldehyde group to the corresponding amine and alcohol, respectively.

Step 3: Workup and Purification

The reaction mixture is neutralized (e.g., with hydrochloric acid), extracted with organic solvents, dried, and purified by recrystallization or chromatography.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | 4-Nitrobenzaldehyde + cyclohexylamine, reflux, benzene | ~70% | Water removal via Dean-Stark |

| Reduction | NaBH4 in absolute ethanol or methanol, 0-25°C | 56-61% | Controlled addition, ice bath |

| Purification | Extraction with chloroform, drying, recrystallization | - | Orange crystalline product |

This method parallels the synthesis of related compounds such as [4-(Methylamino)-3-nitrophenyl]methanol, where sodium borohydride reduction of the corresponding benzaldehyde is used to yield the benzyl alcohol derivative in moderate yields (~56%).

Thiazolidone-Related Synthetic Routes (Analogous Methods)

Patent literature describes the synthesis of cyclohexylamino-substituted aromatic compounds via condensation of cyclohexylamine derivatives with nitrobenzaldehydes, followed by cyclization and reduction steps. Although these methods target thiazolidone derivatives, the initial amination and reduction steps are analogous to those used for this compound preparation.

Reaction Conditions and Optimization

- Solvents: Benzene, ethanol, methanol, and dichloromethane are commonly used solvents depending on the step.

- Temperature: Reflux conditions for imine formation and mild temperatures (0-25°C) for reduction to control reaction rate and selectivity.

- pH Control: Neutralization with hydrochloric acid or ammonium hydroxide is critical post-reduction to isolate the product.

- Purification: Recrystallization from water, ethanol, or isopropanol, and extraction with organic solvents such as chloroform or ether.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Product Purity & Notes |

|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde + Cyclohexylamine | Reflux in benzene, Dean-Stark water removal; NaBH4 reduction in ethanol | 56-61% | Orange crystalline solid; mp ~126-127°C (analogous) |

| 2 | 3-Nitro-4-halobenzyl alcohol + Cyclohexylamine | Nucleophilic substitution, heated conditions | Not specified | Direct amination; requires halogenated precursor |

| 3 | Cyclohexylamine + Nitrobenzaldehyde (thiazolidone route) | Condensation, reflux, methyl thioglycolate addition, acid-base workup | Variable | Analogous amination and reduction steps |

Research Findings and Notes

- The reduction step using sodium borohydride is critical for achieving the benzyl alcohol functionality without over-reduction of the nitro group.

- Use of methanol or ethanol as solvents in reduction provides good solubility and reaction control.

- Reflux with Dean-Stark apparatus ensures efficient imine formation by removing water formed during condensation.

- Purification via recrystallization typically yields high-purity products suitable for further chemical or biological studies.

- Yields reported vary between 56% and 61%, reflecting the moderate efficiency of the reduction step and the sensitivity of the nitro group.

Q & A

Q. Example data :

| Condition (pH) | Degradation Products (LC-MS) | Half-Life (Days) |

|---|---|---|

| 2.0 | Cyclohexylamine derivatives | 7 |

| 12.0 | Nitro-reduced analogs | 3 |

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Answer:

Protecting groups : Temporarily protect the methanol group (e.g., as a silyl ether) during nitro or amine conjugation to prevent side reactions .

Catalyst selection : Use Pd/C or Raney Ni for selective nitro reduction without affecting the methanol moiety .

Reaction monitoring : Employ in-situ FTIR to track nitro group conversion and intermediate formation .

Case study : A palladium-catalyzed method achieved 78% yield by optimizing solvent polarity (DMF > THF) and temperature (60°C vs. RT) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., nitroreductases), focusing on hydrogen bonding with the methanol group and hydrophobic interactions with cyclohexyl .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀) to design analogs .

- DFT calculations : Predict redox potentials of the nitro group to assess prodrug potential .

Example : Derivatives with electron-donating groups at the 4-position showed enhanced binding to bacterial nitroreductases in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.